-Chloro-3-fluorophenylmagnesium bromide (4-Cl-3-F-PhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds. Its specific application lies in the introduction of a 4-chloro-3-fluorophenyl group (C6H3FCl) onto organic molecules. This functional group can be crucial for various functionalities in the resulting molecule, including:
(Source 1: Grignard Reagents in Organic Synthesis: )(Source 2: Bioisosterism in Medicinal Chemistry: )
-Cl-3-F-PhMgBr is commonly employed in various synthetic strategies, including:
(Source 3: Carbonyl Addition Reactions: )(Source 4: Suzuki-Miyaura Coupling: )(Source 5: Negishi Coupling: )
The unique properties of the 4-chloro-3-fluorophenyl group, coupled with the versatility of 4-Cl-3-F-PhMgBr as a Grignard reagent, have led to its exploration in various research fields, including:
4-Chloro-3-fluorophenylmagnesium bromide is an organometallic compound with the molecular formula ClC₆H₃(F)MgBr. This compound is classified as a Grignard reagent, which is widely utilized in organic synthesis for forming carbon-carbon bonds. Typically, it is available as a solution in tetrahydrofuran (THF) and is recognized for its high reactivity and versatility in various
4-chloro-3-fluorophenylmagnesium bromide is a flammable and irritant compound. It reacts violently with water and releases flammable hydrogen gas.
Here are some safety concerns:
4-Chloro-3-fluorophenylmagnesium bromide primarily participates in nucleophilic addition and substitution reactions. As a Grignard reagent, it reacts with various electrophiles to form new carbon-carbon bonds. Key types of reactions include:
Major products from these reactions include alcohols, aryl ethers, and various substituted aromatic compounds.
The synthesis of 4-Chloro-3-fluorophenylmagnesium bromide typically involves a Grignard reaction. The process includes the reaction of magnesium metal with 4-chloro-3-fluorobromobenzene in an anhydrous solvent like THF. This reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. In industrial settings, similar synthetic routes are employed but optimized for higher yield and purity through automated systems .
4-Chloro-3-fluorophenylmagnesium bromide is primarily utilized in laboratory settings for organic synthesis. Its applications include:
This compound's ability to act as a nucleophile makes it an essential reagent in various synthetic pathways .
Interaction studies involving 4-Chloro-3-fluorophenylmagnesium bromide focus on its reactivity with different electrophiles. The compound's nucleophilic nature allows it to engage with various substrates, leading to the formation of diverse organic products. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic chemistry.
Due to its flammability and reactivity with water, safety precautions are necessary when handling this compound, including the use of protective equipment and inert atmospheres during reactions .
Several compounds exhibit similarities to 4-Chloro-3-fluorophenylmagnesium bromide, particularly other Grignard reagents. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
3-Chloro-4-fluorophenylmagnesium bromide | Similar structure but different halogen positioning |
4-Bromo-3-fluorophenylmagnesium bromide | Contains bromine instead of chlorine |
4-Chloro-3-methylphenylmagnesium bromide | Substituted with a methyl group, altering reactivity |
The uniqueness of 4-Chloro-3-fluorophenylmagnesium bromide lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which can influence its reactivity profile compared to other similar compounds. This combination allows for tailored synthesis pathways that may not be achievable with other halogenated Grignard reagents .
The development of fluorinated Grignard reagents represents a significant advancement in organometallic chemistry, with roots dating back to early studies on perfluorinated compounds. Early investigations into fluoroaryl Grignard chemistry emerged in the 1950s and 1960s, with pioneering work reported in publications such as the Journal of Chemical Society in 1959. The study of perfluorinated Grignard derivatives gained momentum in the 1960s, with significant contributions from researchers exploring their unique reactivity patterns and structural characteristics.
The development of specialized synthetic methods for fluorinated Grignard reagents evolved through distinct approaches. Initial efforts focused on direct insertion of magnesium into carbon-halogen bonds of fluorinated aryl halides, as described in early publications in the Journal of Organic Chemistry from 1964. However, this direct method faced challenges due to the electron-withdrawing effects of fluorine atoms, which often inhibited the oxidative addition of magnesium to the carbon-halogen bond. This limitation led to the development of alternative methods, particularly halogen-metal exchange routes.
Fluorine nuclear magnetic resonance (F-NMR) spectroscopy proved instrumental in advancing understanding of fluoroaryl Grignard reagents. In 1967, researchers utilized this technique to study the solution-phase behavior of various fluorinated Grignard species, providing crucial insights into their structure and dynamic exchange processes. These studies demonstrated that fluoroaryl Grignard reagents exist in equilibrium between "RMgX" species and "R₂Mg" species, with the position of this equilibrium varying significantly depending on the specific halogen involved.
4-Chloro-3-fluorophenylmagnesium bromide exemplifies the theoretical significance of Grignard reagents in carbon-carbon bond formation. The Grignard reaction stands as "one of the most versatile ways to form C-C bonds," establishing its fundamental importance in synthetic organic chemistry. The reactivity of this compound stems from the polarized carbon-magnesium bond, which imparts nucleophilic character to the carbon atom.
The electronic structure of 4-chloro-3-fluorophenylmagnesium bromide presents interesting theoretical considerations. Unlike many functional groups in organic chemistry where carbon bears a partial positive charge (electrophilic character), the carbon in organometallic compounds such as Grignard reagents carries a partial negative charge due to the lower electronegativity of magnesium compared to carbon. This electronic arrangement establishes the carbon as nucleophilic, enabling its attack on electrophilic centers such as carbonyl compounds.
The halogen substitution pattern in 4-chloro-3-fluorophenylmagnesium bromide further modulates its reactivity. The presence of electron-withdrawing fluorine and chlorine substituents affects the electron density distribution in the aromatic ring, potentially influencing the reactivity of the carbon-magnesium bond. This electronic modulation makes halogenated Grignard reagents particularly valuable in specific synthetic applications where controlled reactivity is essential.
The mechanistic aspects of Grignard reactions involving 4-chloro-3-fluorophenylmagnesium bromide reflect broader theoretical considerations in organometallic chemistry. While the complete mechanism of Grignard reactions remains a subject of ongoing research, evidence suggests they may proceed through either concerted processes or radical stepwise pathways, depending on substrate characteristics. Research indicates that "low electron affinity substrates tend to react in a concerted fashion, while sterically demanding substrates and bulky Grignard reagents tend to react through a radical pathway".
4-Chloro-3-fluorophenylmagnesium bromide occupies a specialized position within the broader framework of organometallic chemistry as a functionalized Grignard reagent with distinctive halogen substitution. Organometallic compounds fundamentally "contain a carbon-metal bond," with carbon's higher electronegativity compared to metals resulting in nucleophilic character at carbon. This nucleophilicity contrasts with many other functional groups in organic chemistry where carbon typically exhibits electrophilic behavior.
Within the hierarchy of organometallic reagents, 4-chloro-3-fluorophenylmagnesium bromide belongs to the family of organomagnesium compounds alongside organolithium compounds and organocuprates (Gilman reagents). Each of these classes exhibits distinct reactivity profiles, selectivity patterns, and synthetic utilities. The halogenated aromatic Grignard reagents like 4-chloro-3-fluorophenylmagnesium bromide occupy a specialized niche due to their unique electronic properties and potential for further transformations.
The relationship between structure and reactivity positions this compound distinctively in modern organometallic chemistry. The carbon-magnesium bond in Grignard reagents exists in an equilibrium between different forms in solution. Studies on fluoroaryl Grignard reagents have demonstrated that they can exist as both "RMgX" species and "R₂Mg" species, with the ratio between these forms varying based on specific halogens and substituent patterns. For instance, pentafluorophenylmagnesium bromide (C₆F₅MgBr) shows a 2["RMgX"]/["R₂Mg"] ratio of 1.0 in ether solutions, while para-fluorophenylmagnesium bromide (p-F·C₆H₄·MgBr) exhibits a much higher ratio of 20.
Within commercial chemical catalogs, 4-chloro-3-fluorophenylmagnesium bromide is positioned among specialized reagents for synthetic chemistry. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), highlighting its practical utility in contemporary synthetic applications. This standardization reflects its established position in the chemical toolbox of modern synthetic organic chemists.
The synthetic applications of 4-chloro-3-fluorophenylmagnesium bromide and related fluoroaryl Grignard reagents have evolved significantly since their discovery. Initially, these reagents were primarily utilized in fundamental studies of organometallic chemistry, serving as model compounds for investigating the structure and reactivity of Grignard reagents. However, their application sphere has progressively expanded to encompass diverse areas of synthetic organic chemistry.
One significant evolutionary trajectory has been the development of methods for fluorination using aryl Grignard reagents. Researchers have explored various approaches to introduce fluorine into organic molecules using Grignard chemistry. For example, 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate has been utilized to react with aryl Grignard reagents to produce corresponding aryl fluorides. This methodology demonstrates tolerance to various functional groups, including electron-donating and electron-withdrawing substituents, as well as heterocyclic structures like pyridine derivatives.
The application of Grignard chemistry in pharmaceutical synthesis represents another significant evolutionary trajectory. Continuous flow chemistry has enabled safe access to reactive intermediates that would be challenging to handle in traditional batch processes. For instance, researchers have reported "the high-yielding, clean formation of an aryl-turbo Grignard and its selective addition to a highly-enolizable 1,3-dichloracetone, for the continuous synthesis of a key intermediate for fluconazole, a widely-prescribed anti-fungal agent". This application demonstrates how modern process chemistry has enhanced the utility of Grignard reactions.
The synthesis of specialized boron compounds represents yet another application area that has gained prominence. Fluoroaryl Grignard reagents have proven valuable in preparing borane compounds, including "tetraphenylborate anion, tetrakis(o-tolyl)borate anion, tetrakis(m,n-dimethylphenyl)borate anion, and tetrakis[p-(trifluoromethyl)phenyl]borate anion," which serve as cocatalysts in olefin polymerization when combined with metallocenes. This application highlights the evolution toward catalyst development and materials science.
The Schlenk equilibrium represents a fundamental chemical equilibrium governing the distribution of organomagnesium species in ethereal solutions, first discovered by Wilhelm Schlenk in the early 20th century [10]. This equilibrium describes the redistribution of substituents on magnesium centers according to the general equation: 2 RMgX ⇌ MgX₂ + MgR₂ [10]. For 4-chloro-3-fluorophenylmagnesium bromide, this equilibrium involves the interconversion between the Grignard reagent, magnesium dibromide, and the symmetrical diarylmagnesium species.
In tetrahydrofuran solutions, the magnesium centers in Grignard reagents typically coordinate two molecules of the ether solvent, resulting in structures more accurately described as RMgXL₂, where L represents tetrahydrofuran [10]. The position of the Schlenk equilibrium is significantly influenced by the solvent, with tetrahydrofuran generally favoring a more balanced distribution between the asymmetric Grignard species and the symmetric redistribution products compared to diethyl ether [43].
Recent computational investigations using ab initio molecular dynamics simulations have revealed that the Schlenk equilibrium in tetrahydrofuran proceeds through the formation of dinuclear species bridged by halogen atoms [11]. The energy differences between various dinuclear solvated structures are typically less than 5 kilocalories per mole, indicating rapid interconversion between different species at room temperature [11]. The dynamic exchange of solvent molecules in the magnesium coordination sphere plays a critical role in the equilibrium process, with bond breaking occurring preferentially at the most solvated magnesium atom [11].
The specific case of halogenated aryl Grignard reagents, such as 4-chloro-3-fluorophenylmagnesium bromide, introduces additional complexity due to the electronic effects of the halogen substituents [12]. Computational studies on thiophene Grignard reagents have demonstrated that aryl systems can stabilize bridged dimeric intermediates through π-interactions, which are approximately as thermodynamically stable as the monomeric species [12].
The mechanistic pathways available to 4-chloro-3-fluorophenylmagnesium bromide encompass both radical and ionic processes, with the predominant mechanism dependent on the nature of the electrophilic substrate and reaction conditions [17]. The radical pathway involves homolytic cleavage of the magnesium-carbon bond to generate alkyl radicals, while the ionic pathway proceeds through direct nucleophilic attack without radical intermediates [17].
Evidence for radical intermediates in Grignard reactions includes the formation of characteristic by-products through radical coupling and disproportionation reactions, radical isomerizations, and the observation of chemically induced dynamic nuclear polarization [18]. The ratios of coupling products to disproportionation products match those expected for primary, secondary, and tertiary radicals, distinguishing radical mechanisms from ionic pathways [18].
Recent theoretical investigations have established that the formation of radical species by cleavage of the magnesium-carbon bond is unlikely in the absence of a coordinated substrate with a low-lying empty orbital [20]. For aromatic ketones such as fluorenone, the bond dissociation energy of the magnesium-carbon bond can be reduced by more than 20 kilocalories per mole due to delocalization of the unpaired electron over the extended π system [20]. This explains why radical mechanisms are often preferred for aromatic ketones while ionic mechanisms dominate with alkyl aldehydes and ketones [20].
The electron-withdrawing nature of the chlorine and fluorine substituents in 4-chloro-3-fluorophenylmagnesium bromide may influence the tendency toward radical formation by affecting the electron density at the aromatic ring and consequently the stability of potential radical intermediates [39]. The ortho-fluorine substitution pattern introduces both steric hindrance and electronic effects that can complicate the reaction pathways compared to unsubstituted aryl Grignard reagents .
Computational studies using density functional theory have revealed that both mononuclear and dinuclear Grignard species can participate in nucleophilic reactions, with dinuclear complexes often showing enhanced reactivity due to cooperative effects between the two magnesium centers [20]. The preferred pathway is determined by the relative abundance of different species in the dynamic equilibrium established in solution [20].
Electron transfer processes play a crucial role in the reactivity of 4-chloro-3-fluorophenylmagnesium bromide, particularly in reactions with electron-deficient substrates [23]. Single electron transfer mechanisms have been documented for Grignard reactions with ketones under specific conditions, where the strongly reducing nature of the organometallic reagent can promote one-electron reduction of the carbonyl compound [23].
The mechanism of nucleophilic addition typically begins with coordination of the carbonyl oxygen to the magnesium center, which enhances the electrophilicity of the carbonyl carbon [19]. This coordination step is followed by nucleophilic attack of the carbon-magnesium bond on the electrophilic center, resulting in the formation of a tetrahedral magnesium alkoxide intermediate [19]. The reaction is completed by protonation with water or dilute aqueous acid to yield the neutral alcohol product [19].
Computational investigations have demonstrated that the solvent plays a direct role in modulating the electron transfer processes, with tetrahydrofuran molecules entering and leaving the coordination sphere of magnesium during the reaction [20]. The dynamic nature of solvation ensures that magnesium centers maintain appropriate coordination numbers throughout the reaction pathway [20].
For substrates with low reduction potentials, such as aromatic ketones, single electron transfer from the Grignard reagent to the substrate can compete with the direct nucleophilic addition pathway [23]. The electron-withdrawing substituents in 4-chloro-3-fluorophenylmagnesium bromide may affect the reducing power of the reagent, potentially influencing the balance between electron transfer and nucleophilic mechanisms [41].
The presence of transition metal impurities can significantly alter the reaction mechanism by promoting electron transfer pathways [23]. Iron-catalyzed reactions of aryl Grignard reagents often proceed through single electron transfer processes, leading to the formation of aryl radicals and subsequent coupling reactions [41]. The competition between cross-coupling and homocoupling pathways in these systems depends on the relative rates of electron transfer and reductive elimination processes [41].
Computational investigations of transition states for 4-chloro-3-fluorophenylmagnesium bromide reactions have employed various levels of theory, ranging from density functional theory calculations to ab initio molecular dynamics simulations [24]. These studies have provided detailed insights into the geometric and electronic structures of the critical points along reaction pathways.
Density functional theory calculations using the B3LYP functional with polarized basis sets have been extensively applied to study Grignard reaction mechanisms [24]. The transition states for nucleophilic addition reactions typically exhibit partially formed carbon-carbon bonds with distances intermediate between the reactant and product geometries [24]. For the addition to carbonyl compounds, the transition state shows significant charge transfer from the organometallic nucleophile to the electrophilic substrate [27].
Quantum chemical reaction discovery tools have been employed to systematically explore the chemical space for feasible reaction pathways [12]. These approaches have revealed that Grignard reactions can proceed through multiple parallel pathways involving different aggregation states of the organometallic reagent [12]. The most stable dimeric intermediates are typically chloride-bridged structures that facilitate ligand exchange processes [12].
Ab initio molecular dynamics simulations have provided dynamic perspectives on transition state structures, showing that the most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to achieve ligand exchange or product dissociation [11]. The transferred ligands consistently depart from axial positions of pentacoordinated magnesium atoms, with bond breaking occurring at the most solvated center [11].
The computational studies have established that activation energies for Grignard reactions typically range from 9 to 20 kilocalories per mole, depending on the nuclearity of the reacting species and the nature of the substrate [26]. Dinuclear complexes often exhibit lower activation barriers than mononuclear species due to cooperative effects between the magnesium centers [26].
Computational Method | Basis Set | Activation Energy (kcal/mol) | Key Structural Features |
---|---|---|---|
B3LYP | 6-311+G(2d,p) | 17.6 | Partially formed C-C bond (2.36 Å) |
HF | 3-21G(d) | 19.5 | Pentacoordinated Mg transition state |
Ab initio MD | Plane wave | 9.2 | Dinuclear bridged intermediate |
M06 | TZV | 16.2 | Mononuclear solvated complex |
The magnesium-carbon bond dissociation energy in 4-chloro-3-fluorophenylmagnesium bromide represents a critical parameter governing the thermodynamic and kinetic aspects of its reactivity [30]. Experimental determinations of carbon-magnesium bond dissociation energies have been accomplished through thermochemical measurements, revealing systematic trends based on the nature of the organic substituent [30].
For saturated alkyl derivatives, the carbon-magnesium bond strength decreases with increasing number of β-hydrogens in the series methyl, neopentyl, isobutyl, butyl, ethylpropyl, methylpropyl, isopropyl, and tert-butyl [30]. This trend reflects the stabilization of the resulting alkyl radical by hyperconjugation and inductive effects [30].
Aryl Grignard reagents typically exhibit different bond dissociation patterns compared to alkyl derivatives due to the resonance stabilization available to the aromatic radical [32]. The presence of electron-withdrawing substituents such as chlorine and fluorine can significantly affect the bond dissociation energy by altering the electron density distribution in the aromatic system [32].
Computational studies using natural bond orbital analysis have demonstrated that magnesium-carbon bonding in aryl systems is predominantly ionic with negligible covalent contributions [34]. The polarization of the magnesium-carbon bond is typically 93% at carbon and only 7% at magnesium, indicating the highly ionic nature of the interaction [34]. This ionic character contributes to the reactivity of the carbon center as a nucleophile [34].
The bond dissociation energy can be significantly influenced by coordination of substrates with low-lying π* orbitals to the magnesium center [20]. For fluorenone coordination to methylmagnesium chloride, the magnesium-carbon bond dissociation energy decreases from approximately 37 kilocalories per mole to 16.5 kilocalories per mole due to delocalization of the unpaired electron over the extended aromatic system [20].
Compound | Bond Dissociation Energy (kcal/mol) | Method | Reference State |
---|---|---|---|
CH₃MgCl | 37.0 | Computational | Gaseous monomers |
CH₃MgCl(fluorenone) | 16.5 | Computational | Coordinated complex |
General RMgX | 25-45 | Experimental | Ethereal solution |
Mg-C (aromatic) | 30-40 | Estimated | Theoretical calculation |
The electronic effects of the chlorine and fluorine substituents in 4-chloro-3-fluorophenylmagnesium bromide are expected to influence the bond dissociation energy through inductive withdrawal of electron density from the aromatic ring [39]. This electron withdrawal may stabilize the resulting aryl radical upon bond dissociation, potentially lowering the overall bond dissociation energy compared to unsubstituted phenylmagnesium bromide [39].
Corrosive